![molecular formula C28H40N2O3 B14407170 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate CAS No. 85238-63-7](/img/structure/B14407170.png)
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate typically involves a diazotization reaction followed by esterification. The diazotization reaction involves the conversion of a primary aromatic amine into a diazonium salt, which is then coupled with an ethoxy-substituted aromatic compound to form the azo compound. The esterification process involves the reaction of the azo compound with tetradecanoic acid in the presence of a catalyst to form the final ester product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate has several applications in scientific research:
Chemistry: Used as a dye and in the study of azo compound reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mécanisme D'action
The mechanism of action of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate involves the interaction of the azo group with various molecular targets. The compound can undergo photochemical reactions upon exposure to light, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved include the generation of free radicals and the subsequent modification of cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl tetradecanoate
- 4-[(E)-(4-Nitrophenyl)diazenyl]phenyl tetradecanoate
- 4-[(E)-(4-Dimethylaminophenyl)diazenyl]phenyl tetradecanoate
Uniqueness
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate is unique due to the presence of the ethoxy group, which influences its chemical reactivity and physical properties. The ethoxy group can enhance the solubility of the compound in organic solvents and affect its interaction with other molecules.
Propriétés
Numéro CAS |
85238-63-7 |
|---|---|
Formule moléculaire |
C28H40N2O3 |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
[4-[(4-ethoxyphenyl)diazenyl]phenyl] tetradecanoate |
InChI |
InChI=1S/C28H40N2O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-28(31)33-27-22-18-25(19-23-27)30-29-24-16-20-26(21-17-24)32-4-2/h16-23H,3-15H2,1-2H3 |
Clé InChI |
IOKMEYUYOBVSCU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)
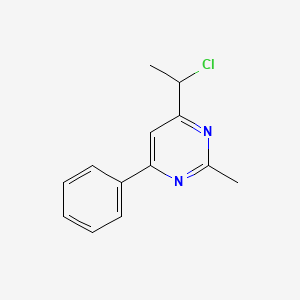
![1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene]](/img/structure/B14407094.png)
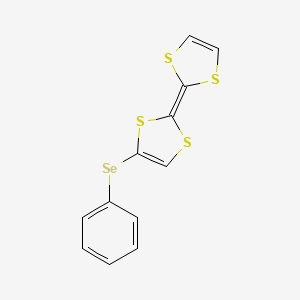
![4-[(3-Nitrophenoxy)methyl]benzamide](/img/structure/B14407106.png)
![[(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14407117.png)
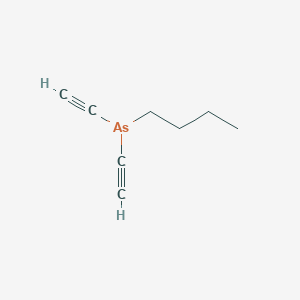
![1-Methyl-5H-[2]benzopyrano[3,4-c][1,2]oxazol-5-one](/img/structure/B14407131.png)
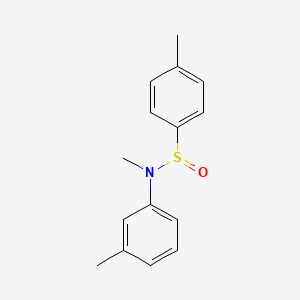
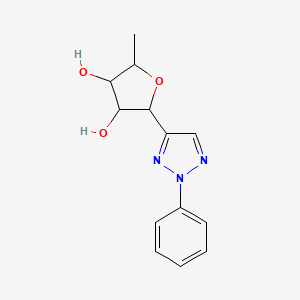
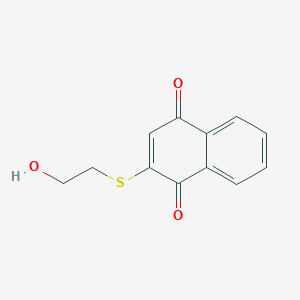

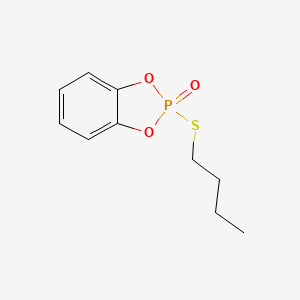
![Benzene, 2-methyl-4-nitro-1-[(phenylsulfonyl)methyl]-](/img/structure/B14407150.png)
